
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
The synthesis of Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate can be achieved through several synthetic routes. One common method involves the reaction of 3-butoxy-3-methyl-2-oxobutyric acid with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.
Hydrolysis: Hydrolysis of the compound can occur in the presence of strong acids or bases, leading to the breakdown of the phosphonate ester into phosphonic acid and alcohol.
Aplicaciones Científicas De Investigación
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of diseases related to phosphate metabolism disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, particularly those involving phosphate metabolism. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Dimethyl (3-butoxy-3-methyl-2-oxobutyl)phosphonate can be compared with other similar compounds such as:
Dimethyl (2-oxobutyl)phosphonate: This compound has a similar structure but lacks the butoxy group, resulting in different reactivity and applications.
3,3-Dimethyl-2-oxobutyric acid: This compound is a precursor in the synthesis of this compound and has different chemical properties due to the absence of the phosphonate group.
Phosphonic acid derivatives: Other phosphonic acid derivatives may have similar applications but differ in their chemical structure and reactivity, making this compound unique in its specific applications and properties.
Propiedades
Número CAS |
62466-52-8 |
|---|---|
Fórmula molecular |
C11H23O5P |
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
3-butoxy-1-dimethoxyphosphoryl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H23O5P/c1-6-7-8-16-11(2,3)10(12)9-17(13,14-4)15-5/h6-9H2,1-5H3 |
Clave InChI |
OAYBDMLNONIPKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(C)C(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
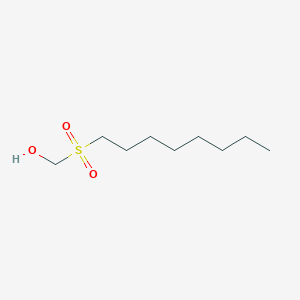
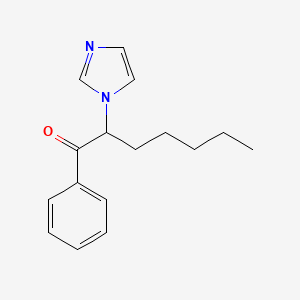

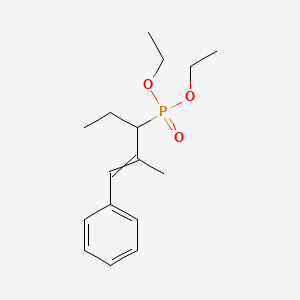
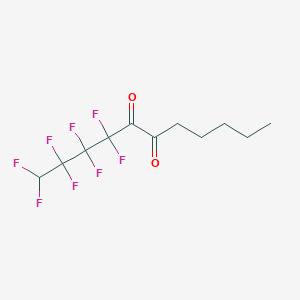


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
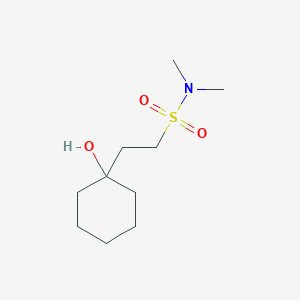
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
